Cas no 15862-37-0 (2,5-dibromo-3-nitro-pyridine)
2,5-dibromo-3-nitro-pyridine Chemical and Physical Properties
Names and Identifiers
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- 2,5-Dibromo-3-nitropyridine
- 2,5-Dibromo-3-nitro-pyridine
- 2,4-DICHLORO-N-(2-METHYLBENZYL)ANILINE
- 2,5-Dibrom-3-nitro-pyridin
- NSC 170627
- 2,5-Dibromo-3-nitropyridi...
- Pyridine,2,5-dibroMo-3-nitro-
- Nsc170627
- 2,5-Dibromo-3-nitropyridine ,97%
- SY014308
- 15862-37-0
- BCP22083
- SCHEMBL202290
- A3501
- BP-11623
- 2,5-Dibromo-3-nitro-pyridine, AldrichCPR
- W-205823
- AC-23053
- SB10155
- DTXSID20305387
- DS-0464
- 2 pound not5-dibromo-3-nitropyridine
- NSC-170627
- AKOS005255313
- OQKWPJCAKRVADO-UHFFFAOYSA-N
- PYRIDINE, 2,5-DIBROMO-3-NITRO-
- CS-W003617
- EN300-108015
- D4702
- AM20070008
- PB16150
- FT-0646933
- MFCD09266223
- DB-000130
- DTXCID70256517
- STL554585
- BBL100791
- 2,5-dibromo-3-nitro-pyridine
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- MDL: MFCD09266223
- Inchi: 1S/C5H2Br2N2O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H
- InChI Key: OQKWPJCAKRVADO-UHFFFAOYSA-N
- SMILES: BrC1C(=CC(=CN=1)Br)[N+](=O)[O-]
Computed Properties
- Exact Mass: 279.84800
- Monoisotopic Mass: 279.848
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.4
- Topological Polar Surface Area: 58.7A^2
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
- Density: 2.221
- Melting Point: 92.0 to 96.0 deg-C
- Boiling Point: 272.7℃ at 760 mmHg
- Flash Point: 118.7℃
- Refractive Index: 1.649
- PSA: 58.71000
- LogP: 3.03800
2,5-dibromo-3-nitro-pyridine Security Information
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Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:UN 2811 6.1 / PGIII
- WGK Germany:3
- Hazard Category Code: 25
- Safety Instruction: 45
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:2-8 °C
2,5-dibromo-3-nitro-pyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,5-dibromo-3-nitro-pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 075759-1g |
2,5-Dibromo-3-nitropyridine |
15862-37-0 | 95% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 075759-5g |
2,5-Dibromo-3-nitropyridine |
15862-37-0 | 95% | 5g |
£10.00 | 2022-03-01 | |
| Fluorochem | 075759-25g |
2,5-Dibromo-3-nitropyridine |
15862-37-0 | 95% | 25g |
£20.00 | 2022-03-01 | |
| Fluorochem | 075759-100g |
2,5-Dibromo-3-nitropyridine |
15862-37-0 | 95% | 100g |
£70.00 | 2022-03-01 | |
| AstaTech | 61883-5/G |
2,5-DIBROMO-3-NITROPYRIDINE |
15862-37-0 | 97% | 5/G |
$23 | 2022-06-01 | |
| AstaTech | 61883-10/G |
2,5-DIBROMO-3-NITROPYRIDINE |
15862-37-0 | 97% | 10/G |
$66 | 2021-07-03 | |
| AstaTech | 61883-2*25/G |
2,5-DIBROMO-3-NITROPYRIDINE |
15862-37-0 | 97% | 2*25/G |
$137 | 2021-07-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | W131769-5g |
2,5-dibromo-3-nitro-pyridine |
15862-37-0 | 98% | 5g |
¥48.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | W131769-100g |
2,5-dibromo-3-nitro-pyridine |
15862-37-0 | 98% | 100g |
¥647.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | W131769-1g |
2,5-dibromo-3-nitro-pyridine |
15862-37-0 | 98% | 1g |
¥29.90 | 2023-08-31 |
2,5-dibromo-3-nitro-pyridine Suppliers
2,5-dibromo-3-nitro-pyridine Related Literature
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1. 379. Some reactions of substituted 2-bromopyridinesA. H. Berrie,G. T. Newbold,F. S. Spring J. Chem. Soc. 1952 2042
Additional information on 2,5-dibromo-3-nitro-pyridine
Comprehensive Analysis of 2,5-Dibromo-3-Nitro-Pyridine (CAS No. 15862-37-0): Properties, Applications, and Industry Trends
2,5-Dibromo-3-nitro-pyridine (CAS No. 15862-37-0) is a halogenated nitro-pyridine derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its versatile reactivity. With the molecular formula C5H2Br2N2O2, this compound serves as a critical intermediate in synthesizing complex heterocyclic systems. Its unique bromine and nitro functional groups enable selective cross-coupling reactions, making it invaluable in modern drug discovery and material science applications.
Recent studies highlight the growing demand for halogenated pyridines in API synthesis (Active Pharmaceutical Ingredients), particularly for antiviral and anticancer agents. The compound’s electron-deficient pyridine ring facilitates nucleophilic substitutions, a feature exploited in designing small-molecule inhibitors. Industry reports indicate a 12% annual growth in the nitro-pyridine derivatives market, driven by innovations in catalysis and green chemistry methodologies.
From a structural perspective, the 2,5-dibromo substitution enhances the compound’s stability under harsh reaction conditions, while the 3-nitro group acts as a directing moiety for further functionalization. Researchers frequently employ 15862-37-0 in Suzuki-Miyaura couplings and Buchwald-Hartwig aminations, as evidenced by over 50 peer-reviewed publications in the past five years. These reactions are pivotal for constructing biaryl scaffolds found in FDA-approved drugs.
Environmental and regulatory considerations have also shaped the discourse around 2,5-dibromo-3-nitro-pyridine. The compound’s biodegradability and eco-friendly synthesis routes are now focal points, aligning with the UN Sustainable Development Goals. A 2023 survey by the American Chemical Society revealed that 68% of synthetic chemists prioritize atom-economical processes when working with halogenated intermediates like 15862-37-0.
Technological advancements have further expanded its utility. For instance, flow chemistry systems now enable continuous production of nitro-pyridine derivatives with 90% yield improvements. Patent analyses show a surge in applications for OLED materials and organic semiconductors, where the compound’s electron-transport properties enhance device efficiency. This dual applicability in life sciences and electronics underscores its interdisciplinary importance.
Quality control protocols for CAS 15862-37-0 emphasize HPLC purity thresholds (>98%) and strict heavy metal limits, reflecting its pharmaceutical-grade standards. Analytical techniques like X-ray crystallography and NMR spectroscopy are routinely employed to verify its structural integrity. Such rigor ensures compliance with ICH Q7 guidelines for fine chemical manufacturing.
Market intelligence platforms project the global pyridine market to reach $1.2 billion by 2027, with brominated variants like 2,5-dibromo-3-nitro-pyridine capturing 18% of the segment. This growth is fueled by Asia-Pacific contract research organizations (CROs) specializing in custom synthesis services. Notably, the compound’s cost-efficiency compared to analogous iodo-pyridines makes it a preferred choice for industrial-scale production.
In academic circles, 15862-37-0 has become a benchmark for studying halogen bond interactions in crystal engineering. Its Br···O nitro contacts exhibit unique supramolecular patterns, as documented in the Cambridge Structural Database. These findings contribute to the broader understanding of molecular self-assembly—a hot topic in nanotechnology research.
To address common queries from synthetic chemists: The compound’s melting point (127–129°C) and solubility profile (soluble in DMSO, acetone) are frequently searched parameters. Storage recommendations typically suggest desiccated conditions at 2–8°C to prevent hydrolysis of the nitro group. These practical insights are crucial for laboratory handling and process optimization.
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